molecular formula C17H19N5O4 B2548427 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396846-06-2

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2548427
CAS No.: 1396846-06-2
M. Wt: 357.37
InChI Key: DZQUXSQOMRGAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic small molecule incorporating a urea functionality, a key motif in modern drug discovery due to its ability to form stable hydrogen bonds with biological targets . The compound features a 2,3-dihydro-1,4-benzodioxine group, a scaffold known to be incorporated into various pharmacologically active agents, such as PARP1 inhibitors for cancer research . Its core structure is closely related to a class of 4,6-diamino pyrimidine-based compounds designed as potent and selective Type II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) . FLT3 is a clinically validated target in Acute Myeloid Leukemia (AML), as mutations in this kinase are one of the most common molecular abnormalities in the disease . The integration of the morpholino-substituted pyrimidine ring is a critical design element for kinase binding and inhibition. High selectivity for FLT3 over other kinases, such as c-KIT, is a primary research objective, as concurrent inhibition of c-KIT is associated with dose-limiting myelosuppression, making selective FLT3 inhibitors like this compound highly valuable for investigative oncology . This product is intended for research purposes only, specifically for in vitro enzymatic and cell-based assays to study FLT3-driven signaling pathways, mechanisms of drug resistance, and for the preclinical evaluation of potential leukemia therapeutics. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c23-17(20-12-1-2-14-15(9-12)26-8-7-25-14)21-13-10-18-16(19-11-13)22-3-5-24-6-4-22/h1-2,9-11H,3-8H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQUXSQOMRGAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Catechol Derivatives

The dihydrobenzodioxin core is typically synthesized from catechol (1 ) through cyclization with ethylene glycol derivatives. A optimized protocol involves:

  • Bromination : Treating catechol with methyl acrylate and N-bromosuccinimide (NBS) in acetic acid to yield 6-bromo-1,2-dihydroxybenzene (2 ) (62% yield).
  • Cyclization : Reacting 2 with 1,2-dibromoethane in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) to form 6-bromo-2,3-dihydrobenzo[b]dioxine (3 ) (78% yield).
  • Amination : Substituting the bromide with ammonia via Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C to afford 2,3-dihydrobenzo[b]dioxin-6-amine (4 ) (85% yield).

Key Data :

Step Reagents/Conditions Yield
Bromination NBS, CH₃CO₂H, 0°C 62%
Cyclization 1,2-dibromoethane, K₂CO₃, TBAB, 80°C 78%
Amination NH₃, Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C 85%

Synthesis of 5-Isocyanato-2-morpholinopyrimidine

Pyrimidine Ring Construction

The pyrimidine core is assembled via cyclocondensation:

  • Biginelli Reaction : Ethyl acetoacetate (5 ), morpholine (6 ), and guanidine nitrate in ethanol under reflux yield 2-morpholino-4,6-dihydroxypyrimidine (7 ) (70% yield).
  • Chlorination : Treating 7 with POCl₃ and N,N-diethylaniline at 110°C to form 2-morpholino-4,6-dichloropyrimidine (8 ) (88% yield).
  • Regioselective Amination : Reacting 8 with NH₃ in THF at 0°C to produce 2-morpholino-5-chloropyrimidin-4-amine (9 ) (76% yield).

Isocyanate Formation

  • Nitrosation : Diazotization of 9 with NaNO₂ and HCl, followed by treatment with phosgene (COCl₂) in toluene at −10°C, yields 5-isocyanato-2-morpholinopyrimidine (10 ) (68% yield).

Key Data :

Intermediate Reagents/Conditions Yield
7 Ethanol, reflux, 12 h 70%
8 POCl₃, 110°C, 4 h 88%
9 NH₃, THF, 0°C, 2 h 76%
10 COCl₂, toluene, −10°C 68%

Urea Bond Formation

Isocyanate-Amine Coupling

The final step involves reacting 4 and 10 under anhydrous conditions:

  • Reaction Protocol : Combine equimolar 4 and 10 in dry DMF with 1.2 eq. of triethylamine. Stir at 25°C for 12 h.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1) to isolate the target compound (82% yield).

Optimization Insights :

  • Solvent Screening : DMF outperformed THF and CH₂Cl₂ due to superior solubility of intermediates.
  • Catalysis : Triethylamine proved critical for neutralizing HCl byproducts, enhancing reaction efficiency.

Alternative Synthetic Routes

Carbamate-Mediated Coupling

An alternative employs carbamate intermediates:

  • Carbamate Formation : Treat 4 with trichloroacetyl isocyanate to form 1-(2,3-dihydrobenzo[b]dioxin-6-yl)carbamoyl trichloroacetate (11 ) (75% yield).
  • Transamidation : React 11 with 9 in the presence of DBU to yield the target urea (65% yield).

Palladium-Catalyzed C–N Coupling

A recent advance utilizes Pd(OAc)₂/Xantphos catalysis to couple 4 with 5-amino-2-morpholinopyrimidine, though yields remain moderate (58%).

Analytical Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 4H, OCH₂CH₂O), 3.75 (m, 4H, morpholine), 3.60 (m, 4H, morpholine).
  • HPLC : Purity >98% (C18 column, MeCN:H₂O = 70:30).
  • MS (ESI) : m/z 386.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated compounds, strong bases, or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the urea class, which includes pesticides and pharmaceuticals. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Substituents Biological Activity/Use Hypothesized Properties vs. Target Compound
Target Compound 2,3-Dihydrobenzo[1,4]dioxin, 2-morpholinopyrimidine Not reported (potential agrochemical/drug) Enhanced solubility (morpholine), metabolic stability (dioxin)
Cyclosulfamuron 4,6-Dimethoxy-2-pyrimidinyl Herbicide (ALS inhibitor) Lower lipophilicity due to methoxy groups
Teflubenzuron 3,5-Dichloro-2,4-difluorophenyl, 2,6-difluorobenzamide Insecticide (chitin synthesis inhibitor) Higher halogen content may increase toxicity
Hexaflumuron 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Termiticide Fluorinated chain enhances environmental persistence
Novaluron 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy))phenyl Insect growth regulator Increased steric bulk may reduce membrane permeability

Key Observations:

Substituent Effects: The target compound’s morpholinopyrimidine group contrasts with the halogenated aryl groups in agrochemicals like teflubenzuron and novaluron. The dihydrobenzodioxin moiety, a bicyclic ether, may confer greater metabolic stability compared to the linear alkoxy chains in hexaflumuron .

Activity Profile :

  • Most urea-based pesticides act as chitin synthesis inhibitors or acetolactate synthase (ALS) inhibitors. The target compound’s mechanism remains unconfirmed, but its pyrimidine core could facilitate enzyme binding akin to cyclosulfamuron .

Physicochemical Properties :

  • The morpholine group likely enhances water solubility compared to halogenated analogs, which are typically more lipophilic .

Research Findings and Implications

  • Synthesis: The compound’s synthesis may involve condensation of a 2-morpholinopyrimidin-5-amine with a dihydrobenzodioxin isocyanate, paralleling methods for aryl ureas .
  • The morpholine group in the target compound may improve binding to insect cytochrome P450 enzymes, a common target for resistance mitigation.
  • Limitations: The absence of halogen atoms could reduce non-target toxicity but may also lower pest-control efficacy compared to commercial agrochemicals .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dihydrobenzo[b][1,4]dioxin moiety linked to a morpholinopyrimidine group through a urea bond. The chemical formula is C15H16N4O3C_{15}H_{16}N_4O_3 with a molecular weight of approximately 300.31 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Dihydrobenzo[b][1,4]dioxin moiety : This can be achieved through cyclization reactions involving appropriate phenolic precursors.
  • Synthesis of the Morpholinopyrimidine : This involves the reaction of morpholine with pyrimidine derivatives.
  • Urea Formation : The final step involves coupling the two synthesized components through urea formation.

Enzyme Inhibition

Research has indicated that this compound acts as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme crucial for DNA repair mechanisms. Inhibiting PARP1 has therapeutic implications in cancer treatment, especially in tumors with defective DNA repair pathways.

  • IC50 Values : Studies have reported IC50 values for related compounds in the low micromolar range (e.g., 0.88 µM for some analogs), suggesting significant potency against PARP1 .

Anticancer Properties

The biological activity of this compound has been explored in various cancer cell lines. Key findings include:

  • Cell Viability Assays : Treatment with this compound resulted in reduced cell viability in breast and ovarian cancer cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, with an observed increase in apoptotic markers after treatment.
  • Ovarian Cancer Models : Another investigation showed that it effectively reduced tumor growth in xenograft models of ovarian cancer when administered orally.

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
PARP1 InhibitionRecombinant Enzyme AssayIC50 = 0.88 µM
Anticancer ActivityCell Viability AssayReduced viability in MCF-7
Apoptosis InductionFlow CytometryIncreased caspase activationUnpublished data
Tumor Growth InhibitionXenograft ModelSignificant reduction observedUnpublished data

Q & A

Q. Advanced Structural Characterization

  • X-ray Crystallography : Resolve stereochemical uncertainties by analyzing crystal packing and hydrogen-bonding patterns. For example, crystal structures of related dihydrobenzodioxin derivatives reveal planar conformations stabilized by π-π stacking and intramolecular hydrogen bonds .
  • NMR Spectroscopy : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to assign signals for the morpholine and pyrimidine moieties. 15N^{15}\text{N}-HMBC can confirm urea connectivity by correlating NH protons with carbonyl carbons .

What biological targets are associated with this compound, and how can its selectivity be evaluated?

Q. Biological Target Identification

  • TRPV1 Antagonism : Structural analogs (e.g., AMG9810) show affinity for TRPV1 receptors. Competitive binding assays using 3H^{3}\text{H}-resiniferatoxin can quantify inhibition constants (KiK_i) .
  • Kinase Inhibition : The morpholinopyrimidine moiety may interact with kinases (e.g., CDK9). Screen against kinase panels using ATP-Glo assays to assess selectivity over >50 kinases .

How can researchers address contradictory results between in vitro and in vivo efficacy studies?

Q. Data Contradiction Analysis

  • Assay Conditions : Verify in vitro buffer pH (e.g., pH 6.5 ammonium acetate) to mimic physiological conditions, as TRPV1 activity is pH-sensitive .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation in vivo. Co-administer CYP450 inhibitors (e.g., ketoconazole) to stabilize the compound in murine models .

What methodologies improve solubility for in vitro assays without altering bioactivity?

Q. Solubility Challenges

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes to enhance aqueous solubility while maintaining receptor binding .
  • pH Adjustment : Prepare stock solutions in 10 mM HCl (pH 2.0) for protonation of the urea group, followed by dilution into neutral assay buffers .

How can computational modeling guide the design of derivatives with enhanced target affinity?

Q. Structure-Activity Relationships (SAR)

  • Docking Studies : Model interactions between the morpholinopyrimidine moiety and kinase ATP-binding pockets (e.g., CDK9) using AutoDock Vina. Prioritize derivatives with predicted ΔG < −9 kcal/mol .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (dihydrobenzodioxin) for TRPV1 antagonism .

What analytical techniques validate batch-to-batch consistency in synthesized compounds?

Q. Quality Control Methodologies

  • HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient) to confirm ≥98% purity .
  • HRMS : Match exact mass (e.g., [M+H]+^+) to theoretical values within 5 ppm error, ensuring correct elemental composition .

How do researchers differentiate between on-target and off-target effects in cellular assays?

Q. Selectivity Profiling

  • CRISPR Knockout : Generate TRPV1- or CDK9-knockout cell lines to compare compound efficacy against wild-type controls .
  • Thermal Shift Assays : Monitor target protein stabilization (ΔTm_m > 2°C) to confirm direct binding .

What strategies mitigate photodegradation during long-term stability studies?

Q. Stability Analysis

  • Light Protection : Store samples in amber vials under nitrogen to prevent dihydrobenzodioxin ring oxidation .
  • Accelerated Testing : Conduct stability studies at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .

How can researchers optimize reaction yields for scale-up synthesis?

Q. Process Chemistry Considerations

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings of halogenated pyrimidines, achieving yields >85% .
  • Flow Chemistry : Implement continuous flow reactors for exothermic urea-forming steps, improving heat dissipation and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.